1-Bromo-2-(1-chloroethyl)benzene
Overview
Description
1-Bromo-2-(1-chloroethyl)benzene is a chemical compound with the CAS Number: 57739-76-1 . It has a molecular weight of 219.51 .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular formula of this compound is C8H8BrCl . The InChI Code is 1S/C8H8BrCl/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 240.2±15.0 °C at 760 mmHg . The compound has a molar refractivity of 43.7±0.3 cm3 .Mechanism of Action
Mode of Action
It’s known that benzylic halides, such as this compound, typically react via nucleophilic substitution pathways . For instance, primary (1°) benzylic halides typically react via an SN2 pathway, while secondary (2°) and tertiary (3°) benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Advantages and Limitations for Lab Experiments
One of the advantages of 1-Bromo-2-(1-chloroethyl)benzene is that it is readily available and relatively inexpensive. It is also a versatile compound that can be used in the synthesis of various organic compounds. However, one of the limitations of this compound is that it is highly toxic and can be hazardous to handle. Careful precautions must be taken when working with this compound.
Future Directions
There are many potential future directions for the study of 1-Bromo-2-(1-chloroethyl)benzene. One area of research could be the development of new synthetic routes for the production of this compound. Another area of research could be the development of new applications for this compound in the synthesis of biologically active compounds. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Scientific Research Applications
1-Bromo-2-(1-chloroethyl)benzene has been used extensively in scientific research as a starting material for the synthesis of various organic compounds. It has been used in the synthesis of biologically active compounds such as antitumor agents, antibiotics, and anti-inflammatory agents. This compound has also been used in the synthesis of ligands for metal complexes and as a precursor for the synthesis of polymers.
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-(1-chloroethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYCAISWXYBWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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